methyl 4,6-difluoropyridine-3-carboxylate
Description
Contextualizing Pyridine (B92270) Scaffolds in Heterocyclic Synthesis and Design
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. nih.gov Its unique electronic structure, characterized by a delocalized π-electron system and an electron-withdrawing nitrogen atom, imparts a distinct reactivity profile. nih.gov This makes the pyridine scaffold a versatile and widely used building block in the synthesis of a vast range of complex molecules. nih.gov
Pyridine and its derivatives are integral components in numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov The nitrogen atom not only influences the ring's reactivity but also provides a site for hydrogen bonding, which is crucial for biological activity and material properties. The pyridine ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for its functionalization at various positions to fine-tune the properties of the final product. nih.gov
Strategic Impact of Fluorination on Molecular Reactivity and Synthetic Accessibility
The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their chemical and physical properties. When applied to the pyridine scaffold, fluorination has a profound strategic impact. The high electronegativity of fluorine enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). This increased reactivity is a key advantage in synthetic chemistry, as it allows for the introduction of a wide range of functional groups under relatively mild conditions.
However, the selective introduction of fluorine at specific positions on the pyridine ring can be challenging. googleapis.com Despite these synthetic hurdles, the benefits of fluorination are significant. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of drug molecules, a highly desirable trait in medicinal chemistry. researchgate.net Furthermore, fluorine substitution can modulate physicochemical properties such as lipophilicity and acidity, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. researchgate.net
Significance of Methyl 4,6-Difluoropyridine-3-carboxylate as a Model System and Advanced Synthetic Intermediate
Within the class of fluorinated pyridines, this compound stands out as a compound of significant interest. While detailed research on this specific molecule is not as extensive as for some other pyridines, its structure suggests its considerable potential as both a model system and an advanced synthetic intermediate.
As a model system, this compound is an excellent platform for studying the effects of multiple fluorine substitutions on the reactivity of the pyridine ring. The presence of two fluorine atoms at the 4 and 6 positions, combined with an electron-withdrawing carboxylate group at the 3-position, creates a highly activated system for nucleophilic attack.
More importantly, this compound is a valuable advanced synthetic intermediate. Its structural analogue, methyl 4,6-dichloropyridine-3-carboxylate, has been identified as a key intermediate in the synthesis of kinase inhibitors, which are a critical class of drugs for treating diseases like cancer. nih.govugr.es By analogy, this compound is likely a crucial building block for creating novel, highly functionalized molecules for the pharmaceutical and agrochemical industries. The fluorine atoms can be selectively displaced by various nucleophiles to build molecular complexity, demonstrating its role as a versatile precursor in the development of new chemical entities. The synthesis of the related methyl 3-fluoropyridine-4-carboxylate has been achieved through nucleophilic aromatic substitution, suggesting a plausible and efficient route for the preparation of this compound as well. mdpi.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1806389-22-9 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-difluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGYYUMTWCUPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4,6 Difluoropyridine 3 Carboxylate and Its Core Structure Analogues
De Novo Synthetic Routes to the 4,6-Difluoropyridine-3-carboxylate Scaffold
The creation of the core 4,6-difluoropyridine-3-carboxylate structure from basic building blocks, known as de novo synthesis, is a fundamental aspect of accessing this important compound class. Various methodologies have been developed to construct the pyridine (B92270) ring with the desired fluorine and carboxylate substituents.
Cyclization Reactions for Pyridine Ring Formation
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyridines. These reactions typically involve the formation of the pyridine ring from one or more acyclic precursors. While specific examples for the direct synthesis of methyl 4,6-difluoropyridine-3-carboxylate via a single cyclization are not extensively detailed in the provided results, the general principles of pyridine synthesis are well-established. acsgcipr.org Common strategies include the Hantzsch pyridine synthesis and related multi-component reactions that first form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. acsgcipr.orgacsgcipr.org Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with two alkyne molecules also provide a powerful route to substituted pyridines. nih.gov
Multi-Component Reactions for Pyridine Ring Construction
Multi-component reactions (MCRs) offer an efficient approach to building complex molecules like pyridines in a single step from three or more starting materials. acsgcipr.org These reactions are atom-economical and can rapidly generate molecular diversity. acsgcipr.orgacsgcipr.org The Bohlmann-Rahtz pyridine synthesis, for instance, is a classic example where an enamine and an α,β-unsaturated ketone react to form a dihydropyridine intermediate that subsequently aromatizes. acsgcipr.org Rhodium-catalyzed three-component reactions have also been utilized to construct ring-fused pyridiniums, showcasing the versatility of MCRs in pyridine synthesis. researchgate.net
Regiocontrolled Introduction of Fluorine Atoms via Electrophilic and Nucleophilic Fluorination Strategies
The precise placement of fluorine atoms on the pyridine ring is crucial for modulating the properties of the final compound. Both electrophilic and nucleophilic fluorination methods are employed to achieve this.
Electrophilic Fluorination: This strategy involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. nih.govacs.org For instance, the fluorination of 1,2-dihydropyridines with Selectfluor can yield fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov The regioselectivity of electrophilic fluorination can be influenced by the substituents already present on the pyridine ring. nih.gov
Nucleophilic Fluorination: In this approach, a pyridine ring bearing a good leaving group (such as a chloro or nitro group) is treated with a nucleophilic fluoride (B91410) source, like cesium fluoride (CsF) or potassium fluoride (KF). mdpi.comgoogleapis.com The synthesis of methyl 3-fluoropyridine-4-carboxylate has been achieved by the nucleophilic aromatic substitution (SNAr) of the nitro group in methyl 3-nitropyridine-4-carboxylate with fluoride anion. mdpi.com This method is particularly effective for introducing fluorine at positions activated by electron-withdrawing groups. The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I, which is counterintuitive but is due to the high electronegativity of fluorine activating the ring towards nucleophilic attack. libretexts.org
Post-Synthetic Functionalization and Derivatization Strategies on Fluorinated Pyridine Carboxylates
Once the fluorinated pyridine carboxylate core is synthesized, further modifications can be introduced to create a library of analogues for various applications.
Selective Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Pyridine Ring
The fluorine atoms on the pyridine ring of compounds like this compound are susceptible to displacement by various nucleophiles through an SNAr mechanism. This is a powerful tool for late-stage functionalization. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms themselves makes the ring electron-deficient and thus prone to attack by nucleophiles at the 2- and 4-positions. stackexchange.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of fluoropyridines in SNAr reactions. nih.govacs.org
Among the various nucleophiles used in SNAr reactions, amines and alkoxides are particularly important for generating derivatives with potential biological activity.
Amination: The displacement of a fluoride with an amine introduces a nitrogen-based substituent. This can be achieved by reacting the fluorinated pyridine with a primary or secondary amine, often in the presence of a base. This method provides access to a wide range of aminopyridine derivatives. nih.gov
Alkoxylation: Similarly, reacting a fluorinated pyridine with an alcohol or an alkoxide source leads to the formation of an ether linkage. This alkoxylation reaction is a common strategy to modify the properties of the parent compound. nih.gov For example, derivatives of the drug etoricoxib (B1671761) containing alkoxy groups have been prepared through this approach. acs.org
Below is a table summarizing the types of synthetic reactions discussed:
| Reaction Type | Description | Key Reagents/Conditions | Reference(s) |
| Cyclization | Formation of the pyridine ring from acyclic precursors. | Hantzsch synthesis, Transition metal catalysis | acsgcipr.orgacsgcipr.orgnih.gov |
| Multi-Component | One-pot synthesis of pyridines from three or more components. | Bohlmann-Rahtz synthesis, Rhodium catalysis | acsgcipr.orgresearchgate.net |
| Electrophilic Fluorination | Introduction of fluorine using an electrophilic fluorine source. | Selectfluor | nih.govacs.orgnih.gov |
| Nucleophilic Fluorination | Substitution of a leaving group with a fluoride anion. | CsF, KF | mdpi.comgoogleapis.com |
| SNAr (Amination) | Displacement of a fluoride with an amine. | Primary/secondary amines, base | nih.gov |
| SNAr (Alkoxylation) | Displacement of a fluoride with an alcohol/alkoxide. | Alcohols, alkoxides | nih.govacs.org |
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms onto the pyridine ring can significantly modulate the physicochemical and biological properties of these molecules. This compound is a key building block that offers multiple reaction sites for further chemical elaboration. This article focuses on advanced synthetic methodologies for the derivatization of this compound and its core structure analogues, exploring a range of modern organic reactions that enable the construction of complex and functionally diverse molecules.
1 Nucleophilic Aromatic Substitution and Related Reactions
The electron-deficient nature of the difluoropyridine ring, further activated by the electron-withdrawing carboxylate group, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of the fluorine atoms with a variety of nucleophiles.
2 Thiolation and Phosphorylation
The introduction of sulfur and phosphorus functionalities onto the pyridine ring can lead to compounds with interesting pharmacological and material properties.
Thiolation: The displacement of a fluoride ion by a sulfur nucleophile is a common strategy for the synthesis of pyridyl thioethers. While direct SNAr with thiols can be effective, alternative methods such as photocatalyzed decarboxylative thiolation of the corresponding carboxylic acid (obtained via ester hydrolysis) offer a milder approach. nih.gov This method utilizes a disulfide reagent in the presence of a photocatalyst to generate a thiol radical that can then engage with the aromatic system. nih.govnih.gov Buchwald-Hartwig-type C-S coupling reactions, typically used for aryl halides, can also be adapted for the thiolation of fluorinated pyridines. wikipedia.org
Phosphorylation: The direct phosphorylation of the pyridine ring is less common. However, functionalization can be achieved through cross-coupling reactions of a halogenated precursor. For instance, a bromo- or iodo-difluoropyridine derivative could undergo a palladium-catalyzed reaction with a phosphine (B1218219) or phosphite (B83602) to form a C-P bond. Alternatively, the carboxylate group could be converted to a different functional group that is more amenable to phosphorylation.
3 Carbon-Nucleophile Additions
The reaction of carbon nucleophiles with this compound can proceed via nucleophilic aromatic substitution, where a fluorine atom is displaced. The electron-withdrawing nature of the two fluorine atoms and the ester group activates the pyridine ring towards such attacks.
A variety of carbanions, such as those derived from malonates, cyanoacetates, and nitroalkanes, can be employed. The reaction is typically carried out in the presence of a base to generate the nucleophile. The regioselectivity of the substitution is influenced by the position of the electron-withdrawing groups. In the case of this compound, the C-4 position is highly activated towards nucleophilic attack.
2 Metal-Catalyzed Cross-Coupling Reactions on this compound and Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyridine rings.
1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org In the context of this compound, one of the fluorine atoms can be replaced by a bromo or iodo group to serve as the electrophilic partner. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A variety of aryl, heteroaryl, and alkyl boronic acids or esters can be used as coupling partners. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. libretexts.orgresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Substituted Pyridines
| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O | 100 | 92 |
| 2 | 2-bromo-6-nitropyridine | Phenylboronic acid | Pd(dppf)Cl2 (5) | - | Na2CO3 | DME/H2O | 80 | 85 |
| 3 | 4-chloro-3-(hydroxymethyl)coumarin | Potassium vinyltrifluoroborate | Pd(dppf)Cl2·CH2Cl2 (10) | - | K2CO3 | Dioxane/H2O | 80 | 75 |
This table presents representative conditions for Suzuki-Miyaura couplings on various substituted pyridine and related heterocyclic systems to illustrate typical reaction parameters. The reactivity of this compound derivatives would be analogous.
2 Sonogashira, Heck, and Stille Couplings
Other important palladium-catalyzed cross-coupling reactions for the derivatization of the pyridine core include the Sonogashira, Heck, and Stille couplings.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly efficient for the synthesis of alkynylpyridines. nii.ac.jpsoton.ac.uk
The Heck reaction is the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. organic-chemistry.orgmdpi.comyoutube.comnih.gov This reaction allows for the introduction of alkenyl groups onto the pyridine ring.
The Stille coupling utilizes an organotin reagent as the nucleophilic partner to couple with an organic halide or triflate. organic-chemistry.orglibretexts.orgwikipedia.orgnih.govuwindsor.ca It is known for its tolerance of a wide range of functional groups.
Table 2: Overview of Sonogashira, Heck, and Stille Couplings on Pyridine Analogs
| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Key Features |
| Sonogashira | Bromo/Iodo-difluoropyridine | Terminal Alkyne | Pd(PPh3)4 / CuI | Mild reaction conditions, direct introduction of alkynyl groups. wikipedia.orgorganic-chemistry.org |
| Heck | Bromo/Iodo-difluoropyridine | Alkene | Pd(OAc)2 / Ligand | Forms C-C double bonds, introduces vinyl substituents. organic-chemistry.orgmdpi.com |
| Stille | Bromo/Iodo-difluoropyridine | Organostannane | Pd(PPh3)4 | Tolerates a wide range of functional groups, but tin reagents are toxic. organic-chemistry.orglibretexts.org |
This table provides a general overview of these coupling reactions as they would apply to derivatives of this compound, based on established methodologies for other pyridine systems.
3 Buchwald-Hartwig Amination and Related C-N/C-O Couplings
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgyoutube.com This reaction has been widely used for the synthesis of arylamines and has been extended to the coupling of alcohols and phenols to form C-O bonds. nih.govuwindsor.ca For this compound derivatives, this reaction allows for the introduction of a wide variety of nitrogen and oxygen nucleophiles. The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphine ligands often providing the best results. rsc.orgsigmaaldrich.com Copper-catalyzed C-N coupling reactions also provide an alternative, cost-effective method. nih.gov
Table 3: Representative Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | Aryl bromides, primary/secondary amines nih.gov |
| [Pd2(dba)3] | XPhos | NaOtBu | Dioxane | Aryl chlorides, a wide range of amines rsc.org |
| Pd(OAc)2 | RuPhos | K3PO4 | t-BuOH | Aryl bromides, hindered amines |
This table showcases common catalytic systems used in Buchwald-Hartwig amination that are applicable to the derivatization of halogenated this compound.
3 Functional Group Interconversions on the Ester Moiety and Pyridine Ring
The methyl ester group of the title compound provides a handle for a variety of functional group interconversions.
Ester Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.netrsc.org The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amidation or conversion to an acyl chloride.
Amidation: The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often with a catalyst. nih.govorganic-chemistry.orgyoutube.comnih.govyoutube.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of coupling agents such as DCC or EDC. researchgate.net
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). The resulting hydroxymethyl group can be further functionalized.
Other Interconversions: The fluorine atoms on the pyridine ring can also be subjected to interconversion reactions, although this is generally more challenging. Under certain conditions, they can be replaced by other halogens or undergo hydrogenolysis.
Photochemical and Electrochemical Transformations in Fluoropyridine Synthesis
The introduction of fluorine into pyridine rings can be achieved through various synthetic strategies, including photochemical and electrochemical methods. These techniques offer alternative reaction pathways that can provide access to specific isomers or proceed under milder conditions compared to traditional fluorination approaches.
Photochemical methods harness the energy of light to initiate reactions. In the context of fluoropyridine synthesis, visible-light-mediated reactions have been explored. For instance, a protocol for the synthesis of diversely substituted 3-fluoropyridines has been developed based on the visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by condensation with ammonia. acs.org This method allows for the assembly of the 3-fluoropyridine (B146971) structure from two simple ketone derivatives. acs.org The reaction can even be performed in a one-pot manner, enhancing its efficiency. acs.org
Electrochemical methods, on the other hand, utilize an electric current to drive chemical transformations. These methods can be particularly useful for generating reactive species in a controlled manner. While specific examples detailing the direct electrochemical fluorination to produce this compound are not prevalent in the provided search results, the broader field of electrochemical synthesis offers potential avenues. For example, electrochemical decomposition has been explored as a strategy for the degradation of per- and polyfluoroalkyl substances (PFASs), which involves the breaking of strong C-F bonds. chemrxiv.org This highlights the capability of electrochemistry to influence fluorinated compounds.
Both photochemical and electrochemical approaches represent advanced synthetic methodologies that can offer advantages in terms of reaction control and selectivity in the synthesis of fluorinated pyridines.
Green Chemistry Principles and Sustainable Approaches in Fluorinated Pyridine Carboxylate Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated pyridine carboxylates to enhance sustainability by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents. dovepress.com
Solvent-Free Reactions and Utilization of Alternative Solvents
A key aspect of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. In the synthesis of fluorinated compounds, this can be approached through solvent-free reactions or the use of more environmentally benign solvent alternatives.
Mechanochemistry, which involves reactions conducted in the solid state by grinding or milling, represents a solvent-free approach. A user-friendly, single-pot mechanochemical defluorination approach has been demonstrated for the transfer of fluorine from per- and polyfluoroalkyl substances (PFASs) to organic molecules. chemrxiv.org This high-efficiency system avoids the need for subsequent purification steps, requiring only minimal solvent for filtration. chemrxiv.org
Catalytic Approaches for Enhanced Atom Economy and Efficiency
Catalysis is a cornerstone of green chemistry, aiming to improve reaction efficiency and atom economy, which is a measure of how many atoms from the reactants are incorporated into the final product. numberanalytics.com
Transition metal catalysts, such as those based on palladium and ruthenium, are effective in various reactions that can be applied to the synthesis of fluorinated pyridines. numberanalytics.com For instance, palladium-catalyzed cross-coupling reactions are highly atom-economical. numberanalytics.com While not directly synthesizing the target molecule, these methods are fundamental in building complex fluorinated structures. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, further enhances the green credentials of a process. nih.gov For example, the hydrogenation of fluorinated pyridines has been achieved using a heterogeneous palladium hydroxide (B78521) on carbon catalyst. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. numberanalytics.com Additionally, biocatalysis, employing enzymes, can offer high selectivity and efficiency under mild conditions. numberanalytics.com The development of catalytic methods for fluorination is an active area of research, with the goal of using safer and more abundant fluorine sources. dovepress.com
Flow Chemistry and Microreactor Technology in Synthesis
Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers significant advantages in terms of safety, efficiency, and scalability, aligning well with green chemistry principles. nih.govresearchgate.net Microreactors, which are small-scale flow reactors, provide excellent control over reaction parameters like temperature and mixing due to their high surface-area-to-volume ratio. chimia.chmdpi.comresearchgate.net
This technology is particularly well-suited for handling hazardous reagents and highly exothermic reactions, which are often encountered in fluorination chemistry. nih.govnih.gov For example, direct fluorination using highly reactive elemental fluorine can be managed more safely and selectively in a flow microreactor system. researchgate.net The precise control of residence time in a microreactor allows for the generation and immediate use of unstable intermediates, which might decompose in a traditional batch reactor. nih.gov
Mechanistic Investigations of Chemical Transformations Involving Methyl 4,6 Difluoropyridine 3 Carboxylate
Elucidation of Nucleophilic Aromatic Substitution Mechanisms on Fluorinated Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is particularly relevant for electron-deficient aromatic systems like pyridines, which are more susceptible to nucleophilic attack than their carbocyclic counterparts. wikipedia.orgstackexchange.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups ortho or para to the site of substitution. wikipedia.orgmasterorganicchemistry.com
The presence of fluorine atoms on the pyridine (B92270) ring significantly influences its reactivity towards nucleophiles. masterorganicchemistry.comacs.orgresearchgate.net Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which depletes the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov This activation is a key factor in promoting SNAr reactions on fluorinated pyridines.
The activating effect of fluorine is particularly pronounced when it is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com
Regioselectivity in the SNAr reactions of polysubstituted pyridines is a critical aspect, often governed by a combination of electronic and steric factors. In the case of 3-substituted 2,6-dihalopyridines, the nature of the substituent at the 3-position can direct the incoming nucleophile to either the C2 or C6 position. researchgate.net
Studies on 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of nucleophilic attack by 1-methylpiperazine (B117243) is significantly influenced by the steric properties of the 3-substituent. researchgate.net A larger steric parameter (Verloop B1) of the substituent at the 3-position favors substitution at the 6-position. researchgate.net For instance, with a bulky 3-substituent, the regioselectivity shifts towards the 6-isomer. researchgate.net
Conversely, electronic effects also play a crucial role. In acetonitrile, a 3-carboxylate or 3-amide group directs the nucleophile to the 2-position, while a 3-cyano or 3-trifluoromethyl group favors the 6-position. researchgate.net The solvent can also dramatically influence the regioselectivity. For 2,6-dichloro-3-(methoxycarbonyl)pyridine, the regioselectivity for the 2-position can be reversed from a 16:1 ratio in dichloromethane (B109758) (DCM) to a 2:1 selectivity for the 6-position in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This solvent effect is primarily correlated with the solvent's hydrogen-bond acceptor ability (Kamlet-Taft β parameter). researchgate.net
In pyridines, nucleophilic attack is generally favored at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This is because the resulting anionic intermediate can delocalize the negative charge onto the electronegative nitrogen atom, which is a more stable arrangement than having the charge reside solely on carbon atoms. stackexchange.com Attack at the 3-position does not allow for this type of resonance stabilization. stackexchange.com
The table below illustrates the effect of the 3-substituent on the regioselectivity of the SNAr reaction of 2,6-dichloropyridines with 1-methylpiperazine in acetonitrile. researchgate.net
| 3-Substituent | Ratio of 2-isomer to 6-isomer | Preferred Position of Attack |
|---|---|---|
| Carboxylate | 9:1 | 2-position |
| Amide | 9:1 | 2-position |
| Cyano | 1:9 | 6-position |
| Trifluoromethyl | 1:9 | 6-position |
The understanding of SNAr reaction mechanisms has evolved, with recent studies indicating that many of these reactions, long assumed to be stepwise, may in fact be concerted. researchgate.net Computational methods, particularly density functional theory (DFT), have become invaluable tools for mapping reaction pathways and analyzing transition state structures. researchgate.netchemrxiv.org
Locating the transition state for SNAr reactions can be challenging, especially for concerted mechanisms where a distinct Meisenheimer intermediate may not exist. psicode.org For example, reactions with highly polarizable nucleophiles like the azide (B81097) anion are thought to proceed via a concerted pathway, making the transition state more subtle and difficult to identify computationally. psicode.org
For dichloropyrimidines, quantum mechanical (QM) analyses have been used to rationalize the observed regioselectivity, which is sensitive to substituents on the ring. wuxiapptec.com These calculations can predict whether the reaction will be selective for the C2 or C4 position, or if a mixture of products will be formed. wuxiapptec.com The energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1 can be a key factor; a small gap may necessitate consideration of the LUMO+1 in predicting reactivity. wuxiapptec.com
Frontier Molecular Orbital (FMO) analysis can also provide insights into the regioselectivity of SNAr reactions. researchgate.net For instance, in the reaction of 2,4-dichloropyridine, FMO analysis reveals orbital symmetry effects in both the substrate and the transition states that influence the site of nucleophilic attack. researchgate.net
Exploration of Electrophilic Reactivity Profiles and Substituent Effects
While fluorinated pyridines are activated towards nucleophilic attack, they are generally deactivated towards electrophilic aromatic substitution. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen reduces the ring's nucleophilicity. libretexts.orglumenlearning.com
Substituents on an aromatic ring have two primary effects on electrophilic substitution: they alter the reaction rate (reactivity) and determine the position of the incoming electrophile (orientation). libretexts.orglumenlearning.com Electron-donating groups (EDGs) activate the ring, making it more reactive than benzene, while electron-withdrawing groups (EWGs) deactivate it. libretexts.orglumenlearning.com
In the case of methyl 4,6-difluoropyridine-3-carboxylate, the two fluorine atoms and the methoxycarbonyl group are all electron-withdrawing. Therefore, the pyridine ring is expected to be strongly deactivated towards electrophilic attack.
The directing effect of substituents is also critical. EDGs are typically ortho, para-directors, while most EWGs are meta-directors. libretexts.org This is explained by the stability of the carbocation intermediate (Wheland intermediate) formed during the reaction. For meta-directing groups, the positive charge of the intermediate is never placed on the carbon atom bearing the EWG, which would be a highly destabilized resonance structure. libretexts.org
In fluorobenzene, while fluorine is deactivating due to its inductive effect, it is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. researchgate.net This resonance effect can stabilize the carbocation intermediate when the electrophile attacks at the ortho or para positions. researchgate.net
Radical and Photoredox Mediated Transformations of Fluoropyridines
In recent years, radical and photoredox-catalyzed reactions have emerged as powerful methods for the functionalization of fluorinated heterocycles. researchgate.netmdpi.comnih.gov These approaches offer alternative pathways to traditional ionic reactions and can enable transformations that are otherwise difficult to achieve. nih.gov
Visible-light photoredox catalysis, in particular, has seen significant progress in the synthesis of fluorinated aromatic compounds. mdpi.com This methodology allows for the generation of reactive radical species under mild conditions. nih.gov For example, the trifluoromethylation of arenes and heteroarenes can be achieved using various trifluoromethylating agents in the presence of a photocatalyst and visible light. mdpi.com
The tetrafluoropyridinylthio group has been identified as a photoredox-active moiety that can be installed on molecules to serve as a radical precursor. researchgate.net Single electron reduction of the corresponding sulfide (B99878) can lead to the generation of carbon radicals. researchgate.net
Photoredox catalysis can also be employed for the introduction of other fluorine-containing groups. For instance, the Ritter group has developed a photoredox-catalyzed cross-coupling of aryl thianthrenium salts for site-selective trifluoromethylation and pentafluoroethylation. mdpi.com
The table below provides examples of photocatalysts used in radical transformations of aromatic compounds.
| Photocatalyst | Reaction Type | Reference |
|---|---|---|
| Ru(bpy)3Cl2 | Trifluoromethylation of arenes | mdpi.com |
| Methylene blue | C3-Trifluoromethylation of 2H-indazoles | mdpi.com |
| Mesoporous graphitic carbon nitride (mpg-CN) | Trifluoromethylation of arenes | mdpi.com |
| 9-phenylacridine | Thiol-ene click reaction to form fluorinated sulfides | researchgate.net |
Detailed Catalytic Cycle Investigations for Metal-Mediated Processes
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, and understanding the underlying catalytic cycles is crucial for reaction optimization and development. koreascience.kr In the context of fluorinated pyridines, metal-mediated processes are particularly important for cross-coupling reactions and C-F bond functionalization. acs.org
A significant challenge in transition metal-catalyzed fluorination is the final C-F bond-forming reductive elimination step, which is often difficult. nih.gov The proposed mechanisms for these reactions can vary depending on the metal and the reaction conditions.
For example, a palladium-catalyzed fluorination of arylboronic acid derivatives has been proposed to proceed through a Pd(II)/Pd(III) cycle. nih.gov This involves a single-electron transfer (SET) mechanism where a Pd(II) complex is oxidized to a Pd(III) intermediate. nih.gov In contrast, another palladium-catalyzed C-H fluorination is thought to involve a reactive Pd(IV)-F electrophile that is formed from a Pd(II) precursor and an electrophilic fluorinating reagent. nih.gov
Silver-catalyzed electrophilic fluorination of aryl stannanes is proposed to occur via a cycle involving transmetalation from tin to silver(I), followed by oxidation of the silver complex and subsequent C-F reductive elimination. nih.gov
The hydrodefluorination of fluoroorganics, a process that replaces a fluorine atom with hydrogen, can also be catalyzed by late transition metal complexes. acs.org Mechanistic studies in this area are ongoing to elucidate the nature of the catalytic species and the elementary steps involved in C-F bond activation and cleavage. acs.org
Kinetics and Thermodynamics of Key Organic Transformations
The study of reaction kinetics provides insight into the rates of chemical transformations, while thermodynamics governs the position of equilibrium and the energetic feasibility of a reaction. For this compound, these parameters are crucial for understanding and optimizing its synthetic applications.
Research on the kinetics and thermodynamics of nucleophilic aromatic substitution on pyridine derivatives has established several key principles that are applicable to this compound. The pyridine nitrogen atom and the fluorine atoms are strongly electron-withdrawing, which activates the ring towards attack by nucleophiles. The positions ortho and para to the activating groups are the most likely sites for substitution.
In a study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity of the nucleophilic aromatic substitution was found to be significantly influenced by the steric bulk of the substituent at the 3-position. researchgate.net For substituents like a carboxylic acid or its derivatives, the substitution preferentially occurred at the 2-position. researchgate.net This suggests that for this compound, nucleophilic attack might favor the 6-position due to the steric hindrance of the methoxycarbonyl group at the 3-position.
The solvent also plays a critical role in the kinetics and regioselectivity of SNAr reactions. In the same study, the regioselectivity could be switched by changing the solvent, with less hydrogen-bond-accepting solvents favoring substitution at the 2-position. researchgate.net
While specific rate constants and activation energies for this compound are not available, a related study on the synthesis of methyl 3-fluoropyridine-4-carboxylate from methyl 3-nitropyridine-4-carboxylate provides some qualitative kinetic information. The reaction with cesium fluoride (B91410) in dry DMSO at 120 °C showed complete conversion to the fluorinated product after 90 minutes, indicating a reasonably fast reaction rate under these conditions. mdpi.com
The following table summarizes reaction conditions from a study on a related compound, which can provide a qualitative guide for transformations involving this compound.
Table 1: Reaction Conditions for the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate Data for an analogous reaction, not for this compound.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Methyl 3-nitropyridine-4-carboxylate | Cesium fluoride | DMSO | 120 | 90 | 38 |
| Source: mdpi.com |
Due to the lack of specific experimental data, it is not possible to provide detailed tables of kinetic and thermodynamic parameters for this compound at this time. Further experimental and computational studies are required to quantify the reactivity of this compound.
Sophisticated Spectroscopic and Crystallographic Methodologies for Structural and Conformational Analysis of Methyl 4,6 Difluoropyridine 3 Carboxylate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a powerful, non-destructive technique for probing the structural framework of molecules in solution and the solid state. nih.gov For fluorinated compounds like methyl 4,6-difluoropyridine-3-carboxylate, multinuclear NMR experiments are particularly insightful.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling constants (J-couplings) of the aromatic protons are influenced by the electron-withdrawing fluorine atoms and the carboxylate group. For instance, in a related compound, methyl 3-fluoropyridine-4-carboxylate, four distinct signals were observed in the ¹H-NMR spectrum, with proton-fluorine coupling constants (³JHF and ⁴JHF) corroborating the structure. mdpi.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the fluorine substituents. A key feature is the observation of large carbon-fluorine coupling constants (¹JCF and ²JCF), which are characteristic of fluorinated aromatic compounds. mdpi.commdpi.com For example, in methyl 3-fluoropyridine-4-carboxylate, a large one-bond C-F coupling constant of 268 Hz and a two-bond coupling of 25.3 Hz were observed. mdpi.com
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, making it an excellent probe for studying fluorinated molecules. nih.gov The ¹⁹F NMR spectrum of this compound would show distinct signals for the two non-equivalent fluorine atoms at positions 4 and 6. The chemical shifts of these fluorine nuclei are sensitive to their local electronic environment. nih.govacs.org For instance, the ¹⁹F NMR spectrum of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate displays three distinct signals for the fluorine atoms at C⁶, C⁷, and C¹⁵. mdpi.com
¹⁵N NMR: Nitrogen-15 NMR, although less sensitive, can provide valuable information about the electronic structure of the pyridine ring. The chemical shift of the nitrogen atom is influenced by the nature and position of substituents on the ring. researchgate.net
Table 1: Representative NMR Data for Fluorinated Pyridine Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) | Reference |
| Methyl 3-fluoropyridine-4-carboxylate | ¹³C | - | ¹JCF = 268, ²JCF = 25.3 | mdpi.com |
| Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | ¹⁹F | -137.06 (C⁶F), -127.02 (C⁷F), -115.23 (C¹⁵F) | - | mdpi.com |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex spectra and determining the connectivity and spatial relationships between atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. researchgate.net For this compound, COSY would help in assigning the signals of the aromatic protons by showing correlations between them.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a direct link between the ¹H and ¹³C spectra. researchgate.net This is crucial for assigning the carbon signals of the pyridine ring and the methyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net This is particularly useful for determining the preferred conformation of the molecule in solution, for instance, the orientation of the methyl carboxylate group relative to the pyridine ring.
The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecular structure in solution. researchgate.netresearchgate.net
Solid-state NMR (ssNMR) is a valuable tool for studying the structure and dynamics of molecules in the solid phase, particularly for characterizing polymorphism. nih.govresearchgate.net While solution NMR provides information about the average structure in a solvent, ssNMR can distinguish between different crystalline forms (polymorphs) that may exhibit distinct physical properties.
For this compound, if different crystalline forms are suspected, ¹³C and ¹⁹F cross-polarization magic-angle spinning (CP/MAS) NMR experiments could be employed. nih.gov These experiments can reveal differences in the local environment of the carbon and fluorine atoms in different polymorphs. Furthermore, techniques like ¹H static and MAS NMR can provide insights into the molecular dynamics and phase nature of the solid material. capes.gov.br
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. mdpi.com For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula (C₇H₅F₂NO₂).
Beyond molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. mdpi.com Upon ionization, the molecule breaks apart into characteristic fragment ions. The masses of these fragments can be used to deduce the structure of the parent molecule. For instance, in the mass spectrum of a related quinoline (B57606) derivative, the molecular ion was observed, along with a prominent ion corresponding to the 4-fluorobenzyl group, providing evidence for its presence in the structure. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov For this compound, characteristic IR absorption bands would be expected for the C=O stretching of the ester group, C-F stretching vibrations, and various vibrations of the pyridine ring. The positions of these bands can be influenced by the electronic effects of the fluorine substituents. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also exhibit characteristic bands for the pyridine ring and the C-F bonds, providing additional structural information.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.gov By comparing the experimental and calculated spectra, a detailed understanding of the vibrational properties of the molecule can be achieved.
Table 2: Characteristic Vibrational Frequencies for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
| C=O (ester) | Stretching | 1750-1735 | IR | researchgate.net |
| C-F | Stretching | 1400-1000 | IR, Raman | nih.gov |
| Pyridine Ring | Ring Vibrations | 1600-1400 | IR, Raman | cdnsciencepub.com |
| CH₂ (in polymers) | Rocking | ~800 | Raman | |
| CH₂ (in polymers) | Wagging | ~1400 | Raman |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
This technique can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. tandfonline.comacs.org For example, in the crystal structure of methyl 4,6-dichloropyridine-3-carboxylate, weak intermolecular C-H···O hydrogen bonds link the molecules into layers. nih.gov The crystal structure of a pyrazole (B372694) derivative was determined to be in the P2/c space group with four molecules per unit cell. researchgate.net Similarly, a triazolo-pyridazino-indole derivative was found to crystallize in the triclinic P-1 space group. mdpi.com
Table 3: Crystallographic Data for Related Pyridine Carboxylate Derivatives
| Compound | Crystal System | Space Group | Key Features | Reference |
| Methyl 4,6-dichloropyridine-3-carboxylate | Monoclinic | P2₁/c | Two independent molecules in the asymmetric unit. | nih.gov |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Orthorhombic | Pna2₁ | Nearly planar molecular structure. | nih.gov |
| 3-Fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Monoclinic | I2/a | Non-planar molecular structure. | nih.gov |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2/c | Z = 4 | researchgate.net |
| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govacs.orgnih.govtriazolo [4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | One molecule in the asymmetric unit. | mdpi.com |
By integrating the data from these diverse spectroscopic and crystallographic techniques, a comprehensive and unambiguous structural and conformational analysis of this compound and its derivatives can be achieved.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
A definitive analysis of the intermolecular interactions and hydrogen bonding networks of this compound would necessitate its successful crystallization and subsequent single-crystal X-ray diffraction analysis. This technique would elucidate the precise three-dimensional arrangement of molecules in the solid state.
Crystal Packing and Polymorphism Studies
The study of crystal packing involves understanding how individual molecules of this compound would arrange themselves in a crystal lattice. This arrangement is a direct consequence of the intermolecular forces discussed in the previous section. The size, shape, and electronic properties of the molecule, including the positions of the fluorine atoms and the methyl carboxylate group, would be critical in determining the packing efficiency.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs arise from different packing arrangements of the same molecule and can exhibit distinct physical properties. The identification and characterization of potential polymorphs would require systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates). Each potential polymorph would need to be analyzed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its unique identity.
For example, studies on related pyridine derivatives have shown that even minor changes in substitution can lead to different packing motifs. nih.govresearchgate.net However, in the absence of any experimental crystallographic data for this compound, no definitive statements can be made about its crystal packing or the existence of polymorphs.
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Analogues (if applicable)
Chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules, which are non-superimposable on their mirror images. wikipedia.orgjascoinc.com Since this compound itself is not chiral, these techniques would only be applicable to chiral analogues or derivatives.
If a chiral center were introduced into the molecule, for example, by replacing a substituent with a chiral group or by resolving a chiral axis, CD and ORD spectroscopy could provide valuable information about its absolute configuration and conformation in solution. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. wikipedia.orglibretexts.org
The resulting spectra are highly sensitive to the three-dimensional structure of the molecule. nih.gov Theoretical calculations would typically be employed in conjunction with experimental spectra to assign the absolute configuration of the chiral analogue.
As no chiral analogues of this compound and their corresponding chiroptical data have been reported in the searched literature, a discussion of their specific spectroscopic features is not possible.
Computational Chemistry and Theoretical Modeling of Methyl 4,6 Difluoropyridine 3 Carboxylate and Its Reactivity
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, enabling the accurate calculation of the electronic structure of molecules. ajrconline.org For methyl 4,6-difluoropyridine-3-carboxylate, DFT methods are employed to elucidate its fundamental properties, which are governed by the arrangement of electrons and nuclei.
Molecular Geometry Optimization and Vibrational Frequency Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. scielo.org.mx This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. nih.gov For similar pyridine (B92270) derivatives, DFT calculations have been successfully used to determine these parameters. researchgate.net
Once the optimized geometry is obtained, vibrational frequency analysis is performed. researchgate.net This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (like IR and Raman). nih.gov The calculated frequencies can be compared with experimental data to validate the computational model. researchgate.net For instance, the stretching frequency of the carbonyl group (C=O) in the carboxylate moiety is a characteristic vibrational mode that is sensitive to its electronic environment. nih.gov
Table 1: Selected Optimized Geometrical Parameters of a Pyridine Carboxylate Derivative (Example Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-F | 1.34 | - |
| C=O | 1.21 | - |
| C-O | 1.36 | - |
| O-C-C | - | 125 |
| F-C-C | - | 118 |
| Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound were not available in the search results. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A smaller gap suggests higher reactivity. researchgate.net
For this compound, the distribution and energies of these orbitals, calculated using DFT, can predict its behavior in chemical reactions. researchgate.net The presence of electron-withdrawing fluorine atoms and the carboxylate group will significantly influence the energies and localizations of the HOMO and LUMO, thereby dictating its electrophilic and nucleophilic sites.
Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Example Data)
| Parameter | Value (eV) |
| HOMO Energy | -7.06 |
| LUMO Energy | -1.81 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
| Ionization Potential (I) | 7.06 |
| Electron Affinity (A) | 1.81 |
| Electronegativity (χ) | 4.44 |
| Chemical Hardness (η) | 2.63 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 3.75 |
| Note: This table contains example data based on similar compounds to illustrate the concepts, as specific values for the target molecule were not found. materialsciencejournal.org |
Electrostatic Potential (ESP) Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the electronegative fluorine and oxygen atoms are expected to create regions of negative electrostatic potential, while the hydrogen atoms and parts of the pyridine ring may exhibit positive potential. Analyzing the ESP surface provides a qualitative prediction of how the molecule will interact with other reagents. researchgate.net Mulliken population analysis can also be used to quantify the charge distribution on each atom of the molecule. irjweb.com
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations are not limited to static molecules but can also be used to explore the dynamics of chemical reactions. nih.gov This involves mapping the potential energy surface for a given reaction to identify the most likely reaction pathways.
Intrinsic Reaction Coordinate (IRC) Pathways (if applicable)
An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a calculated transition state connects the reactants and products of a specific reaction. researchgate.netresearchgate.net Starting from the geometry of the transition state, the IRC calculation follows the reaction path downhill to the reactant and product, providing a clear picture of the molecular transformations that occur during the reaction. researchgate.net For reactions involving this compound, such as nucleophilic aromatic substitution, IRC calculations would be essential to validate the proposed mechanisms.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictate its physical and chemical properties. The presence of the rotatable methyl carboxylate group relative to the difluoropyridine ring gives rise to different conformers. Computational methods, such as potential energy surface (PES) scans, are employed to identify stable conformers and the energy barriers between them. These calculations are typically performed using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2) to ensure a high level of accuracy.
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space and dynamic behavior of this compound in different environments, such as in solution or in the solid state. rjeid.com By simulating the motion of atoms and molecules over time, MD can reveal important information about intermolecular interactions, solvent effects, and the time-averaged properties of the system. For instance, MD simulations can predict how the molecule interacts with solvent molecules and how its conformation changes over time.
A hypothetical conformational analysis of this compound might reveal two primary low-energy conformers corresponding to different orientations of the ester group relative to the pyridine ring. The relative energies of these conformers and the rotational barrier can be calculated, as illustrated in the hypothetical data below.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (N1-C3-C(O)-O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| A | 0° | 0.0 | 5.2 |
| B | 180° | 1.5 | 3.7 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Methodologies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov For this compound, QSPR methodologies can be employed to estimate a wide range of properties without the need for experimental measurements, which can be time-consuming and costly. These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property.
The process of developing a QSPR model involves several key steps:
Molecular Descriptor Calculation: A large number of numerical descriptors are generated from the 2D or 3D structure of the molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Variable Selection: Statistical methods are used to select a subset of the most relevant descriptors that have the highest correlation with the property of interest.
Model Building: A mathematical model is constructed using techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For this compound, QSPR models could be developed to predict properties such as boiling point, melting point, solubility, and chromatographic retention times. The accuracy of these predictions would depend on the quality and diversity of the dataset used to train the model.
Table 2: Hypothetical QSPR-Predicted Properties of this compound
| Property | Predicted Value |
| Boiling Point (°C) | 235.8 |
| Melting Point (°C) | 68.2 |
| LogP (octanol-water partition coefficient) | 1.75 |
| Aqueous Solubility (logS) | -2.5 |
This table presents hypothetical data for illustrative purposes.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods have become indispensable for the prediction and interpretation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. bohrium.comliverpool.ac.uk For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in the structural elucidation and confirmation of the molecule. researchgate.net
The most common approach for predicting NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net The accuracy of the predicted shifts is highly dependent on the choice of the functional and basis set. By calculating the NMR shielding tensors for each nucleus and referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C), the chemical shifts can be predicted. researchgate.net
These in silico predictions are valuable for several reasons:
They can help in the assignment of complex NMR spectra. bohrium.com
They can be used to distinguish between different isomers or conformers.
They provide a means to study the effects of substituents and electronic structure on the chemical shifts.
Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| C2 | 148.5 | 149.1 | 8.85 | 8.82 |
| C3 | 115.2 | 115.8 | - | - |
| C4 | 160.1 (d, J=250 Hz) | 160.5 (d, J=252 Hz) | - | - |
| C5 | 105.7 | 106.3 | 7.21 | 7.18 |
| C6 | 162.3 (d, J=255 Hz) | 162.8 (d, J=256 Hz) | - | - |
| C=O | 164.9 | 165.4 | - | - |
| OCH₃ | 52.8 | 53.1 | 3.95 | 3.92 |
This table presents hypothetical data for illustrative purposes. 'd' denotes a doublet and 'J' represents the coupling constant in Hertz.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govorientjchem.org For this compound, NBO analysis can provide deep insights into the electronic structure and the factors contributing to its stability.
NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule (i.e., bonds, lone pairs, and core orbitals). The key information obtained from an NBO analysis includes:
Natural Atomic Charges: These provide a more chemically meaningful representation of the charge distribution compared to other methods.
Donor-Acceptor Interactions: The analysis quantifies the stabilization energy associated with the delocalization of electron density from an occupied Lewis-type NBO (donor) to an unoccupied non-Lewis-type NBO (acceptor). These interactions are crucial for understanding hyperconjugation and resonance effects.
Table 4: Hypothetical NBO Analysis Data for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) F at C4 | π(C3-C2) | 3.5 |
| LP(1) F at C6 | π(C5-N1) | 4.1 |
| LP(2) O in C=O | σ(C3-C(O)) | 2.8 |
| π(C5-C6) | π(C2-C3) | 18.2 |
This table presents hypothetical data for illustrative purposes. LP denotes a lone pair.
Strategic Applications of Methyl 4,6 Difluoropyridine 3 Carboxylate As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The structure of methyl 4,6-difluoropyridine-3-carboxylate, with its electron-deficient pyridine (B92270) ring activated by two fluorine atoms, makes it a prime candidate for nucleophilic aromatic substitution reactions. nih.govlibretexts.orgnih.gov This reactivity is central to its utility in constructing intricate heterocyclic frameworks that are of significant interest in medicinal chemistry and materials science. nih.govrsc.org
Construction of Polycyclic Pyridine Derivatives (e.g., quinolines, pyrazolopyridines)
The synthesis of fused heterocyclic systems like quinolines and pyrazolopyridines often involves the condensation of a suitably functionalized pyridine with another cyclic or acyclic precursor.
Quinolines: The general synthesis of quinolines can be achieved through various named reactions, including the Combes, Conrad-Limpach, Doebner, Doebner-Miller, and Gould-Jacobs syntheses, many of which utilize anilines and carbonyl compounds. nih.goviipseries.org While direct examples of using this compound for quinoline (B57606) synthesis are not extensively documented, the reactivity of the fluorinated pyridine ring suggests its potential use in reactions where the fluorine atoms act as leaving groups in the presence of a strong nucleophile. For instance, a difluorocarbene-promoted method has been developed for the construction of quinolines from ortho-alkenyl anilines, highlighting the utility of fluorinated precursors in quinoline synthesis. researchgate.net Additionally, new series of quinoline derivatives have been synthesized from 2-trifluoromethyl aniline, which after cyclization and further transformations, yield functionalized quinolines. nih.gov
Pyrazolopyridines: Pyrazolopyridines are another class of bicyclic heterocycles with significant biological activity. url.edu Their synthesis often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. url.edunih.gov The difluoro-substituted pyridine ring in this compound could potentially react with hydrazine (B178648) derivatives to form a pyrazole (B372694) ring fused to the pyridine core. While specific examples utilizing this exact starting material are scarce, the synthesis of pyrazolopyridine derivatives from various functionalized pyridines is a well-established area of research. nih.govmdpi.comnih.gov For instance, new pyrazolopyridine derivatives have been synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov
| Precursor Type | Resulting Heterocycle | General Method |
| ortho-Alkenyl anilines | Quinolines | Difluorocarbene-promoted synthesis researchgate.net |
| 2-Trifluoromethyl aniline | Functionalized Quinolines | Multi-step cyclization and transformation nih.gov |
| Aminopyrazoles | Pyrazolopyridines | Condensation with 1,3-dicarbonyl compounds url.edunih.gov |
| Functionalized Pyridines | Pyrazolopyridines | Heterocyclization reactions nih.govmdpi.comnih.gov |
Scaffold for Multi-functionalized Heterocycles
The presence of two fluorine atoms and a methyl ester group on the pyridine ring of this compound provides multiple sites for functionalization. The fluorine atoms can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. nih.govlibretexts.orgnih.gov The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, esters, or other functionalities. This multi-functionality makes it a valuable scaffold for creating libraries of diverse heterocyclic compounds for screening in drug discovery and materials science. nih.govrsc.org The ability to selectively functionalize different positions on the ring is a key advantage in the synthesis of complex molecules. nih.govacs.org
Development of Functional Materials Precursors
The incorporation of fluorine atoms into organic materials can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. This makes fluorinated building blocks like this compound of interest in the development of precursors for advanced functional materials.
Monomers for Polymer Synthesis (e.g., fluorinated polyimides, polyamides)
| Polymer Type | Potential Monomer Precursor | Key Properties |
| Fluorinated Polyimides | Diamine or diacid derivatives of this compound | High thermal stability, good dielectric properties |
| Fluorinated Polyamides | Diamine or diacid derivatives of this compound | High thermal stability, chemical resistance |
Components in Organic Electronic and Optoelectronic Materials (e.g., OLEDs, organic photovoltaics)
Pyridine-based materials are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) as electron-transporting or hole-transporting materials. rsc.orgacs.orgresearchgate.netacs.org The electron-deficient nature of the pyridine ring facilitates electron transport. The introduction of fluorine atoms can further enhance these properties by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can improve electron injection and transport. mdpi.com
OLEDs: In OLEDs, fluorinated pyridine derivatives can be used as ligands in emissive metal complexes or as components of the host or electron-transport layer. researchgate.netrsc.orgrsc.org The fluorine atoms can lead to a blue shift in emission and improve the efficiency and stability of the device. researchgate.net Pyridine-pyrene integrated systems have been explored as hole-transporting materials, demonstrating stable performance. acs.orgnih.gov
Organic Photovoltaics: In OPVs, fluorinated materials are used to tune the energy levels of the donor and acceptor materials to optimize charge separation and transport. mdpi.com Fluorination of the acceptor molecule can enhance intermolecular electron transfer. mdpi.com Fluorine-substituted organic hole transport materials are also being investigated for their ability to improve the performance of perovskite solar cells. sioc-journal.cn While direct use of this compound in these applications is not documented, its structural features suggest it could be a valuable precursor for designing new materials for organic electronics.
| Application | Role of Fluorinated Pyridine Derivative | Potential Advantage |
| OLEDs | Electron-transport material, host material, ligand | Improved electron injection/transport, enhanced efficiency and stability rsc.orgresearchgate.netresearchgate.net |
| Organic Photovoltaics | Acceptor material, hole-transport material | Optimized energy levels, enhanced charge transfer mdpi.comsioc-journal.cn |
Ligands for Metal Complexes and Coordination Polymers
The pyridine nitrogen and the ester carbonyl group of this compound can act as ligands for transition metals, enabling the formation of metal complexes. These complexes can serve as catalysts in various chemical transformations or as precursors for the synthesis of advanced materials. The presence of fluorine atoms can influence the electronic properties of the resulting metal complexes, potentially enhancing their catalytic activity or stability.
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. researchgate.netmdpi.com this compound and its derivatives can be employed as ligands in the construction of these polymers. researchgate.net The resulting materials, often referred to as metal-organic frameworks (MOFs), can exhibit interesting properties such as porosity, which is valuable for gas storage and separation, and luminescence. researchgate.netmdpi.com The specific geometry and electronic nature of the difluoropyridine ligand play a crucial role in determining the final topology and properties of the coordination polymer. mdpi.com The formation of these structures is driven by the coordination bonds between the metal ions and the nitrogen and oxygen atoms of the ligand. esrf.fr
The table below provides examples of metal ions and the types of coordination polymers that can be formed.
| Metal Ion | Type of Coordination Polymer | Potential Application |
| Copper(II) | 3D Framework | Gas Sorption mdpi.com |
| Cobalt(II) | 2D Layered Structure | Luminescence mdpi.com |
| Zinc(II) | 2D Layered Structure | Luminescence mdpi.com |
| Cadmium(II) | 3D Interpenetrated Framework | Luminescence mdpi.com |
| Lead(II) | Grid-type Architectures | Nanoscale Information Storage esrf.fr |
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net The spontaneous and controlled formation of ordered structures from smaller components, known as self-assembly, is a key principle in this field. esrf.frresearchgate.net this compound is a valuable tool in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions.
Design of Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking, C-F···X interactions)
The structure of this compound allows for the formation of several types of non-covalent interactions, which are fundamental to the construction of supramolecular assemblies. nih.gov These interactions include:
Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors.
C-F···X Interactions: The fluorine atoms can engage in halogen bonding and other dipole-dipole interactions with electron-rich atoms (X), further guiding the self-assembly process.
The interplay of these non-covalent forces dictates the final three-dimensional arrangement of the molecules in the solid state. nih.gov
Construction of Supramolecular Networks and Architectures
The ability of this compound to engage in multiple non-covalent interactions makes it an excellent building block for the construction of complex supramolecular networks. esrf.fr By carefully designing the molecular components and controlling the experimental conditions, it is possible to direct the self-assembly process to form specific, predetermined architectures. researchgate.net These architectures can range from simple dimers and chains to more intricate three-dimensional frameworks. researchgate.net The formation of these networks is a dynamic process that can often be influenced by factors such as solvent, temperature, and the presence of other molecules. esrf.fr
Applications in Isotopic Labeling and Mechanistic Probes (e.g., 18F-labeling for synthetic studies)
Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules in chemical reactions and biological processes. nih.gov The introduction of a specific isotope, such as fluorine-18 (B77423) (¹⁸F), into a molecule allows for its detection and quantification using techniques like Positron Emission Tomography (PET). nih.gov
This compound can serve as a precursor for the introduction of ¹⁸F into more complex molecules. The fluorine atoms on the pyridine ring can potentially be substituted with ¹⁸F through nucleophilic aromatic substitution reactions. This makes it a valuable tool for developing new ¹⁸F-labeled radiotracers for PET imaging. nih.gov PET is a non-invasive imaging technique that has extensive applications in clinical diagnostics and drug development. researchgate.net The relatively long half-life of ¹⁸F allows for the synthesis and transport of ¹⁸F-labeled probes to PET facilities. nih.gov
The development of efficient methods for ¹⁸F-labeling is an active area of research, and compounds like this compound can play a role in advancing these methodologies. nih.govresearchgate.net
Design of Organocatalysts and Ligands for Catalysis
Organocatalysis is a branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. The unique electronic properties of this compound, imparted by the electron-withdrawing fluorine atoms, make it an interesting scaffold for the design of novel organocatalysts.
Furthermore, this compound can be chemically modified to create more complex ligands for metal-catalyzed reactions. The pyridine nitrogen and other potential coordination sites can be tailored to bind to specific metal centers, and the electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the pyridine ring. The development of new ligands is crucial for advancing the field of catalysis, leading to more efficient and selective chemical transformations.
Future Research Directions and Translational Perspectives
Development of More Sustainable and Greener Synthetic Routes for Fluorinated Pyridines
The synthesis of fluorinated pyridines, pivotal intermediates for pharmaceuticals and agrochemicals, is undergoing a transformation toward more environmentally benign methodologies. nih.gov Traditional methods often rely on harsh reagents and high-boiling point solvents, which pose environmental and removal challenges. rsc.org Future research is intensely focused on developing greener alternatives that are more efficient, cost-effective, and sustainable. nih.gov
Key areas of development include:
Solvent-Free Synthesis: Mechanochemical methods, using ball milling, are emerging as a powerful, sustainable alternative to traditional solution-based reactions. rsc.org This solid-state approach can eliminate the need for toxic, high-boiling solvents like DMSO, operating at ambient conditions without complex inert gas setups. rsc.org This not only reduces the environmental footprint but also simplifies purification. rsc.org
Greener Catalysts and Solvents: Research is exploring the use of environmentally friendly catalysts and solvents to replace hazardous materials. nih.gov This includes the development of robust heterogeneous catalysts, such as palladium on carbon, for reactions like the hydrogenation of fluoropyridines to fluorinated piperidines, which can be performed with high tolerance for air and moisture. nih.govacs.org
Chemoenzymatic Strategies: A promising frontier is the use of enzymes to achieve highly selective fluorination. nih.gov By engineering enzymes, such as exchanging the acyltransferase domain of a polyketide synthase, it's possible to biosynthetically incorporate fluorine into complex molecules under mild conditions. nih.gov This approach offers unparalleled selectivity and a significantly reduced environmental impact compared to traditional chemical synthesis. nih.gov
Atom Economy: Future synthetic designs will prioritize atom economy, minimizing waste by ensuring the maximum number of atoms from the reactants are incorporated into the final product. Techniques like multicomponent one-pot reactions are central to this goal. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Pyridines
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | High-boiling, often toxic (e.g., DMSO) | Solvent-free (mechanochemistry), or green solvents (e.g., water, ethanol) |
| Catalysts | Often stoichiometric, hazardous reagents | Recyclable heterogeneous catalysts, biocatalysts (enzymes) |
| Conditions | High temperatures, inert atmospheres | Ambient temperature and pressure, open to air |
| Waste Profile | Higher E-factor (more waste) | Lower E-factor, reduced environmental impact |
| Key Techniques | Standard batch processing | Mechanochemistry, flow chemistry, biocatalysis |
Exploration of Unconventional Reactivity Modalities
To overcome the limitations of classical synthetic methods and to access novel chemical space, researchers are turning to unconventional ways to activate and functionalize fluorinated pyridines. These cutting-edge techniques offer new pathways for creating complex molecules with high precision and efficiency.
Photocatalysis: Light-induced reactions are a key area of exploration. Photochemically generated reactive intermediates can engage in unique transformations. For instance, the irradiation of a rhodium complex in the presence of pentafluoropyridine (B1199360) leads to the formation of a specific η2-C,C-coordinated complex, a coordination mode that is difficult to achieve through thermal methods. nih.gov This demonstrates how photochemistry can control reaction pathways and yield unique isomers.
Mechanochemistry: As mentioned, mechanical force (ball milling) is being used to drive reactions in the solid state. rsc.org This technique is particularly promising for nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine. By grinding a heteroaryl halide with potassium fluoride (B91410) and a phase-transfer catalyst, efficient fluorination can be achieved in as little as one hour at ambient conditions, a significant improvement over solvent-based methods. rsc.org
Flow Chemistry: Continuous flow synthesis provides superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, scalability, and product consistency compared to batch synthesis. purdue.edu This modality is ideal for optimizing challenging transformations and can be integrated with other advanced techniques like high-throughput experimentation. purdue.edu
Integration into High-Throughput Experimentation and Automated Synthesis Platforms
The demand for large libraries of novel compounds for drug discovery and materials science has spurred the integration of fluorinated pyridine (B92270) synthesis into automated, high-throughput workflows. youtube.comacs.org This paradigm shift accelerates the pace of research and discovery significantly. chemspeed.com
High-Throughput Experimentation (HTE): HTE platforms use automation and robotics to perform hundreds or even thousands of experiments in parallel, using miniaturized reaction formats. youtube.comacs.org This allows for the rapid screening of a vast array of catalysts, reagents, and reaction conditions to quickly identify optimal synthetic routes. purdue.eduacs.org For example, HTE coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can screen over 300 unique reaction conditions in minutes. purdue.edu
Automated Synthesis: Fully automated platforms can handle the entire synthetic workflow, from reagent dispensing and reaction execution to workup and purification. acs.orgchemspeed.com These "self-driving labs" can be controlled by machine learning algorithms that analyze data from previous experiments to propose and execute new reactions, creating a closed loop of design, synthesis, and testing. youtube.com This approach has been successfully used for creating libraries of compounds for screening and for optimizing the synthesis of active pharmaceutical ingredients. acs.orgresearchgate.net
Data-Driven Discovery: The large, high-quality datasets generated by HTE are ideal for training machine learning and AI models. youtube.com These models can then predict the outcomes of new reactions, propose novel molecular structures with desired properties, and accelerate the discovery of new methodologies, fundamentally changing the way chemical research is conducted. youtube.com
Advanced Applications in Emerging Functional Materials and Technologies
While fluorinated pyridines are well-established in pharmaceuticals and agrochemicals, future research is aimed at leveraging their unique electronic properties for a new generation of advanced materials. acs.org
Organic Electronics: The strong electron-withdrawing nature of the fluorine atoms and the pyridine ring makes compounds like methyl 4,6-difluoropyridine-3-carboxylate attractive building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The strategic placement of fluorine can tune the energy levels (HOMO/LUMO) of the material, enhance electron transport, and improve device stability and efficiency.
Functional Polymers: Incorporation of fluorinated pyridine moieties into polymer backbones can impart specific properties such as increased thermal stability, chemical resistance, and unique optical or dielectric characteristics. These materials could find use in high-performance coatings, advanced membranes, or as components in electronic devices.
Liquid Crystals: The high polarity and rigid structure of difluoropyridine derivatives can be exploited in the design of novel liquid crystalline materials. The fluorine atoms can influence intermolecular interactions and molecular packing, leading to the development of materials with tailored mesophases and electro-optical properties for display technologies.
Chemical Sensors: The electron-deficient nature of the difluoropyridine ring makes it a potential recognition element in chemical sensors. It can engage in specific interactions with electron-rich analytes, enabling the design of sensors that operate via optical or electrochemical signal changes.
Q & A
Q. How can researchers optimize the synthesis of methyl 4,6-difluoropyridine-3-carboxylate to improve yield and purity?
Methodological Answer: Synthetic optimization should focus on fluorination regioselectivity and carboxylation efficiency. A three-step approach (e.g., halogenation, fluorination, esterification) can be adapted from trifluoromethylpyridine synthesis protocols . Key parameters include:
- Reagent Selection: Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for controlled fluorination at the 4 and 6 positions.
- Solvent and Catalyst: Polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate as a base enhance reaction efficiency .
- Temperature Control: Maintain 80–100°C during esterification to minimize side reactions.
- Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:2) resolves polar byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for distinct aromatic proton signals at δ 7.8–8.2 ppm (pyridine ring) and methyl ester resonance at δ 3.9–4.1 ppm. Fluorine atoms induce splitting patterns due to coupling (e.g., ) .
- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 165–170 ppm, while fluorinated carbons (C4 and C6) show deshielding (δ 150–160 ppm) .
- LC-MS: Use electrospray ionization (ESI) in positive mode to confirm molecular ion peaks ([M+H]⁺ ≈ 202.04 g/mol) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., fluorination) .
- Ventilation: Ensure adequate airflow to avoid inhalation of fine particulates or vapors.
- Waste Disposal: Follow institutional guidelines for halogenated waste, as improper disposal may lead to environmental persistence .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic Sites: Fluorine’s electron-withdrawing effect increases electrophilicity at the 2-position, making it susceptible to nucleophilic attack.
- Transition States: Simulate intermediates during ester hydrolysis or cross-coupling reactions (e.g., Suzuki-Miyaura) to identify kinetic barriers .
- Solvent Effects: Include implicit solvent models (e.g., PCM for DMSO) to refine reaction energy profiles .
Q. What strategies ensure regioselective fluorination during synthesis?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., nitro or cyano) at the 3-position to direct fluorination to 4 and 6 positions. Remove post-fluorination via hydrolysis .
- Metal Catalysis: Copper(I) iodide or palladium catalysts enhance selectivity in halogen exchange reactions (e.g., Halex process) .
- Low-Temperature Fluorination: Perform reactions at −20°C to suppress undesired polyfluorination .
Q. How can researchers address stability issues of this compound under acidic/basic conditions?
Methodological Answer:
- pH Monitoring: Use buffered conditions (pH 6–8) during hydrolysis to prevent ester cleavage.
- Stability Studies: Conduct accelerated degradation tests (40°C, 75% RH) with HPLC tracking to identify decomposition pathways (e.g., defluorination or ester hydrolysis) .
- Alternative Protecting Groups: Replace methyl ester with tert-butyl esters for improved stability in basic media .
Q. How to analyze and mitigate byproducts formed during synthesis?
Methodological Answer:
- Byproduct Identification: Use GC-MS or HRMS to detect common side products like di- or trifluorinated analogs or decarboxylated derivatives.
- Process Optimization: Adjust stoichiometry (e.g., limit fluorinating agent to 2.1 equivalents) and reaction time (6–8 hours) to minimize over-fluorination .
- Crystallization: Recrystallize from ethanol/water mixtures to isolate pure product from polymeric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
